N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C17H14N4OS2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)18-15(22)10-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,22) |
InChI Key |
MDIURTPUISDMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety and a triazole ring. The presence of these heterocycles is significant as they often contribute to the biological activity of pharmaceutical compounds. The compound can be synthesized through various methods involving the coupling of 2-methylphenylacetic acid derivatives with triazole and benzothiazole components.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and triazole structures. For instance:
- Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 0.13 µM against EA.hy926 endothelial cells, suggesting that this compound may also possess potent anticancer properties .
- Mechanism of Action : These compounds are believed to disrupt microtubule dynamics and inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Antibacterial and Antifungal Activity
Compounds with benzothiazole frameworks have also shown antibacterial and antifungal activities:
- Antibacterial Efficacy : Similar derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Antifungal Properties : Some studies suggest that benzothiazole derivatives can inhibit fungal growth by disrupting cellular processes essential for survival .
Study 1: Cytotoxic Evaluation
A study evaluated a series of benzothiazole derivatives for their cytotoxic effects on human cancer cell lines (MCF-7, A549). Among the tested compounds, those structurally similar to this compound exhibited IC50 values ranging from 0.5 µM to 5 µM depending on the cell line .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, several benzothiazole derivatives were assessed against common pathogens. Results indicated that compounds with similar structural motifs had Minimum Inhibitory Concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the benzothiazole and triazole moieties in cancer therapy. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Some derivatives demonstrated significant anticancer activity with IC50 values below 100 μM, indicating their potential as lead compounds for further development in oncology .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 37 | HCT-116 | < 100 | Induces apoptosis |
| Compound 46 | MCF-7 | < 100 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that derivatives of benzothiazole can inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of these enzymes suggests a potential therapeutic role in managing symptoms associated with these conditions .
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity. Research indicates that compounds similar to N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide exhibit inhibitory effects against various bacterial strains. This property makes them suitable candidates for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions starting from readily available precursors. The characterization of synthesized compounds typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives:
Reaction :
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Conditions :
-
Products :
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) linker participates in displacement reactions:
Reaction :
-
Conditions :
-
Products :
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:
Reaction :
-
Conditions :
-
30% HO in acetic acid at 50°C for sulfoxide.
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Prolonged oxidation yields sulfone derivatives.
-
-
Impact :
-
Sulfone derivatives exhibit enhanced electrophilicity for further reactions.
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Cycloaddition with Acetylenes
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition:
Reaction :
-
Conditions :
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Copper-catalyzed click chemistry (CuI, DIPEA) in THF.
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-
Products :
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Triazoline derivatives with modified pharmacological profiles.
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Interactions with Metal Ions
The triazole nitrogen atoms coordinate transition metals:
Reaction :
-
Conditions :
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Ethanol/water mixtures with Fe, Cu, or Zn salts.
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Applications :
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Metal complexes studied for catalytic or antimicrobial activity.
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Structural Influences on Reactivity
Key structural features impacting reactions include:
Comparative Reactivity of Derivatives
Substituents on the phenyl ring modulate reactivity:
| Derivative | Substituent | Hydrolysis Rate (Relative) | S-Alkylation Yield |
|---|---|---|---|
| N-(2-methylphenyl) | -CH | 1.0 (reference) | 85% |
| N-(4-fluorophenyl) | -F | 1.2 | 78% |
| N-(3-chlorophenyl) | -Cl | 0.9 | 82% |
Data aggregated from.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of the Triazolobenzothiazole Core
Substituent Variations on the Acetamide Group
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS RN: 315676-82-5)
- Molecular Formula : C₁₇H₁₃N₄O₃S₂
- Key Feature : Replaces the 2-methylphenyl group with a benzodioxole-methyl substituent.
- Implication : Increased electron-rich character due to the benzodioxole ring may enhance interactions with aromatic binding pockets in enzymes like kinases .
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS RN: 315678-21-8) Molecular Formula: C₂₀H₁₇N₅OS₃ Key Feature: Incorporates a tetrahydrobenzothienyl group with a cyano substituent. Implication: The bulky tetrahydrobenzothienyl group may improve lipid membrane penetration, while the cyano group could modulate electronic properties .
Variations in the Fused Heterocyclic Core
Triazolothiadiazole Derivatives (e.g., Compounds from –8)
- Example : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
Bioactivity Comparison
Table 1: Key Bioactive Analogues and Their Properties
*Note: Direct bioactivity data for the target compound is unavailable in the provided evidence. Predictions are based on structural analogs.
Research Findings on Substituent Effects
Impact of Aromatic Substituents: The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like benzodioxole (). This could improve blood-brain barrier penetration but reduce aqueous solubility . In triazolothiadiazole analogs, electron-withdrawing groups (e.g., dichloro substituents) significantly boost kinase inhibitory activity (e.g., IC₅₀ = 30 nM vs. 42 nM for non-halogenated analogs) .
Triazolothiadiazoles demonstrate broader antimicrobial activity, attributed to their ability to disrupt microbial cell membranes .
Preparation Methods
Core Methodology
The primary synthetic route involves a nucleophilic substitution reaction between 2-chloro-N-(2-methylphenyl)acetamide andtriazolo[3,4-b][1,benzothiazol-3-thiol. This method, described in patent literature and supplier databases, achieves yields of up to 78% under optimized conditions.
Key Steps:
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Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
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Reactants: 2-Methylaniline (1.0 eq), chloroacetyl chloride (1.2 eq).
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Conditions: Anhydrous dichloromethane, 0–5°C, triethylamine (1.5 eq) as a base.
-
Reaction Time: 4–6 hours.
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Workup: Extraction with NaHCO₃, drying over MgSO₄, and solvent evaporation.
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Coupling Reaction
Alternative Approaches
A secondary method involves one-pot sequential reactions to reduce purification steps:
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Step 1: In situ generation of 2-chloro-N-(2-methylphenyl)acetamide from 2-methylaniline and chloroacetyl chloride.
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Step 2: Direct addition oftriazolo[3,4-b]benzothiazol-3-thiol and K₂CO₃.
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Yield: 65–70%, with minor impurities requiring recrystallization (ethanol/water).
Optimization Parameters
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of thiolate intermediate |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Base | K₂CO₃ | Enhances nucleophilicity of thiolate |
| Reaction Time | 8 hours | Ensures >95% conversion |
Elevating temperatures beyond 70°C promotes decomposition, while polar aprotic solvents like DMSO reduce reaction rates.
Catalytic Systems
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases thiolate availability, improving yields by 12%.
-
Microwave Assistance : Reduces reaction time to 2 hours at 100°C but requires specialized equipment.
Structural Characterization
Post-synthesis analysis confirms product identity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.15 (m, 6H, aromatic-H), 4.21 (s, 2H, SCH₂).
Challenges and Mitigation
| Challenge | Solution |
|---|---|
| Thiol Oxidation | Use N₂ atmosphere |
| Byproduct Formation | Gradient chromatography |
| Low Solubility | Sonication in DMF/EtOH |
Industrial-Scale Considerations
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Cost Efficiency : Bulk synthesis uses ethanol instead of DMF, reducing solvent costs by 40%.
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Waste Management : Thiol byproducts are neutralized with H₂O₂ before disposal.
Emerging Techniques
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide and related derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted amines or phenols with sulfonyl chlorides or heterocyclic precursors. For example, analogous compounds are synthesized by reacting 2-amino-substituted phenols with chloroacetyl derivatives under basic conditions, followed by cyclization with thiourea or triazole precursors . Key steps include:
- Step 1 : Acylation of the amine group using chloroacetamide derivatives.
- Step 2 : Cyclocondensation with [1,2,4]triazolo[3,4-b][1,3]benzothiazole systems via nucleophilic substitution at the sulfur atom.
- Characterization : NMR (¹H/¹³C), mass spectrometry, and elemental analysis are standard .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (to confirm aromatic protons and acetamide methyl groups) and ¹³C NMR (to verify carbonyl and heterocyclic carbons). IR spectroscopy identifies S–H or N–H stretches in intermediates .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in related triazole derivatives (e.g., bond angles and torsion angles analysis in crystal structures) .
Q. What purification techniques are effective for isolating this compound?
- Answer : Recrystallization using ethanol or ethyl acetate is common. For example, intermediates are purified by slow evaporation of ethanolic solutions to obtain single crystals suitable for X-ray analysis . Column chromatography (silica gel, hexane/ethyl acetate gradients) is employed for crude mixtures with multiple byproducts .
Advanced Research Questions
Q. How do substituents on the phenyl or triazole rings influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution kinetics. This is validated via Hammett studies in related sulfonamide derivatives .
- Biological Activity : Substituents like methyl or methoxy groups on the triazole moiety improve lipophilicity, correlating with enhanced antioxidant or antimicrobial activity in SAR studies .
- Table : Key substituent effects observed in analogs:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| –OCH₃ | Para | ↑ Antioxidant IC₅₀ | |
| –Cl | Ortho | ↑ Antimicrobial |
Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?
- Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or Gaussian-based models). For instance, discrepancies in carbonyl carbon shifts may arise from solvent polarity effects .
- Crystallographic Refinement : Use high-resolution X-ray data to adjust H-atom positions via riding models, as applied in N-(4-chloro-2-nitrophenyl)acetamide structures .
Q. What strategies optimize reaction yields in the synthesis of triazole-benzothiazole hybrids?
- Answer :
- Catalysis : Rhodium-catalyzed cycloadditions improve regioselectivity in triazole formation, as shown in sulfonamide-triazole hybrids .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
Q. How to design biological assays to evaluate the compound’s therapeutic potential?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging and β-carotene bleaching tests, with IC₅₀ values calculated against standards like BHA .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing CLSI guidelines .
Data Contradiction Analysis Example
Scenario : Conflicting NMR data for acetamide protons in two studies.
- Resolution :
- Check solvent effects (e.g., DMSO-d₆ vs. CDCl₃) causing proton shift variations.
- Confirm tautomeric forms (e.g., enol-keto equilibria) via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
